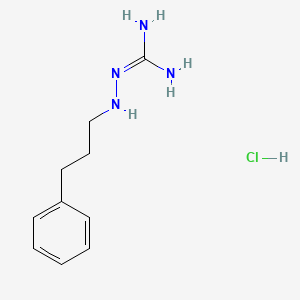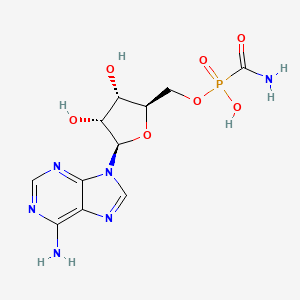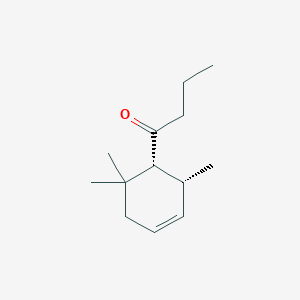
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-, also known as dihydro-β-ionone, is an organic compound with the molecular formula C13H22O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is commonly used in the fragrance industry due to its pleasant scent, which resembles that of violets.
准备方法
Synthetic Routes and Reaction Conditions
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- can be synthesized through several methods:
From Citral and Acetone: Citral, obtained from the distillation of Litsea cubeba oil, is reacted with acetone to form a methyl ester.
Selective Hydrogenation of β-Ionone: β-Ionone can be selectively hydrogenated to produce dihydro-β-ionone.
Industrial Production Methods
The industrial production of 1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- typically involves the selective hydrogenation of β-ionone. This process is preferred due to its efficiency and the availability of β-ionone as a starting material.
化学反应分析
Types of Reactions
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the butanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry due to its pleasant odor.
作用机制
The mechanism of action of 1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways. In the fragrance industry, its effect is primarily olfactory, where it binds to olfactory receptors in the nasal cavity, triggering a sensory response. In biological systems, its mechanism may involve interactions with cellular membranes and enzymes, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
β-Ionone: A structurally similar compound with a similar fragrance profile.
Damascone: Another related compound used in the fragrance industry.
Dihydro-β-ionone: A hydrogenated form of β-ionone with similar properties.
Uniqueness
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- is unique due to its specific structural features and the resulting olfactory properties. Its selective hydrogenation process also distinguishes it from other similar compounds.
属性
CAS 编号 |
71820-47-8 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]butan-1-one |
InChI |
InChI=1S/C13H22O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h6,8,10,12H,5,7,9H2,1-4H3/t10-,12+/m1/s1 |
InChI 键 |
BBPCJNBZOFHWCU-PWSUYJOCSA-N |
手性 SMILES |
CCCC(=O)[C@@H]1[C@@H](C=CCC1(C)C)C |
规范 SMILES |
CCCC(=O)C1C(C=CCC1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


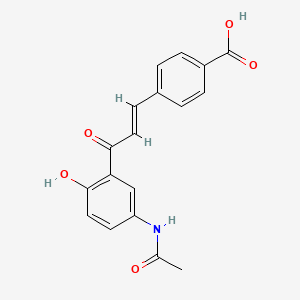

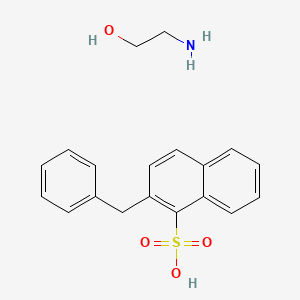
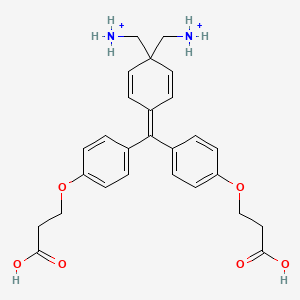

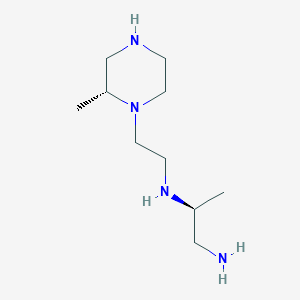
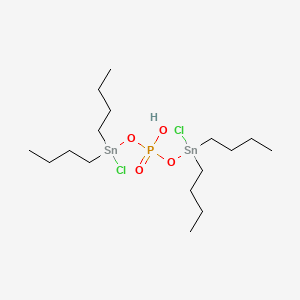
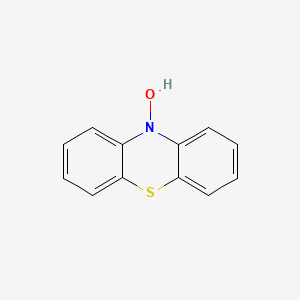
![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)

